molecular formula C22H15Cl3N2O4 B15083537 3-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 767310-41-8

3-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B15083537
CAS No.: 767310-41-8
M. Wt: 477.7 g/mol
InChI Key: SJBDJBICZUOFIO-RPPGKUMJSA-N
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Description

3-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with a molecular formula of C22H15Cl3N2O4 This compound is known for its unique structure, which includes multiple chlorinated aromatic rings and a carbohydrazonoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps. One common method starts with the reaction of 3-chlorophenol with chloroacetyl chloride to form 3-chlorophenoxyacetyl chloride. This intermediate is then reacted with carbohydrazide to produce 3-(2-((3-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl. Finally, this compound is esterified with 2,4-dichlorobenzoic acid to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
  • 3-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
  • 3-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Uniqueness

3-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its specific arrangement of chlorinated aromatic rings and the presence of a carbohydrazonoyl group.

Properties

CAS No.

767310-41-8

Molecular Formula

C22H15Cl3N2O4

Molecular Weight

477.7 g/mol

IUPAC Name

[3-[(E)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C22H15Cl3N2O4/c23-15-4-2-5-17(10-15)30-13-21(28)27-26-12-14-3-1-6-18(9-14)31-22(29)19-8-7-16(24)11-20(19)25/h1-12H,13H2,(H,27,28)/b26-12+

InChI Key

SJBDJBICZUOFIO-RPPGKUMJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)/C=N/NC(=O)COC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=NNC(=O)COC3=CC(=CC=C3)Cl

Origin of Product

United States

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